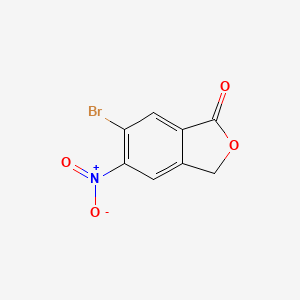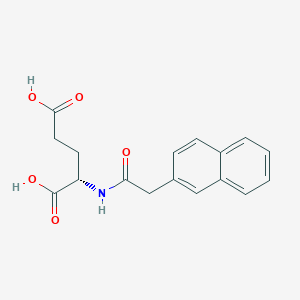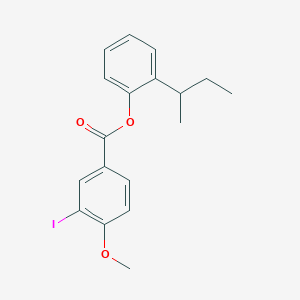
2-(Butan-2-yl)phenyl 3-iodo-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sec-butylphenyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C18H19IO3 and a molecular weight of 410.24613 g/mol . This compound is characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with iodine and methoxy groups.
Vorbereitungsmethoden
The synthesis of 2-sec-butylphenyl 3-iodo-4-methoxybenzoate typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-sec-butylphenyl 4-methoxybenzoate using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a temperature range of 50-80°C to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-sec-butylphenyl 3-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide in methanol can yield the corresponding methoxy derivative.
Oxidation Reactions: The sec-butyl group can be oxidized to a sec-butyl alcohol or a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form a cyclohexane derivative.
Common reagents used in these reactions include sodium methoxide, potassium permanganate, and hydrogen gas with a palladium catalyst. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-sec-butylphenyl 3-iodo-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-sec-butylphenyl 3-iodo-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its target. The sec-butyl group provides hydrophobic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-sec-butylphenyl 3-iodo-4-methoxybenzoate can be compared with similar compounds such as:
2-sec-butylphenyl 4-methoxybenzoate: Lacks the iodine substitution, which may result in different reactivity and binding properties.
2-sec-butylphenyl 3-chloro-4-methoxybenzoate: Contains a chlorine atom instead of iodine, leading to variations in chemical reactivity and biological activity.
2-sec-butylphenyl 3-iodo-4-hydroxybenzoate: The methoxy group is replaced by a hydroxyl group, affecting the compound’s solubility and hydrogen bonding capabilities.
The uniqueness of 2-sec-butylphenyl 3-iodo-4-methoxybenzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H19IO3 |
|---|---|
Molekulargewicht |
410.2 g/mol |
IUPAC-Name |
(2-butan-2-ylphenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C18H19IO3/c1-4-12(2)14-7-5-6-8-16(14)22-18(20)13-9-10-17(21-3)15(19)11-13/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
FLZSXOKWGZIUAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine](/img/structure/B14801156.png)
![4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B14801159.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)
![5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B14801172.png)
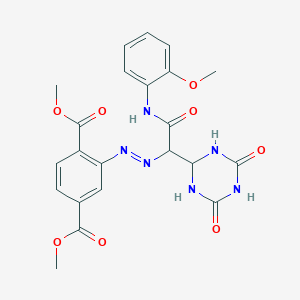
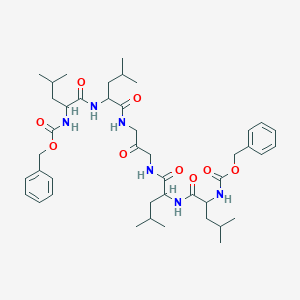
![(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH](/img/structure/B14801195.png)
![9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14801202.png)
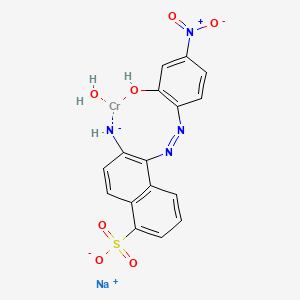
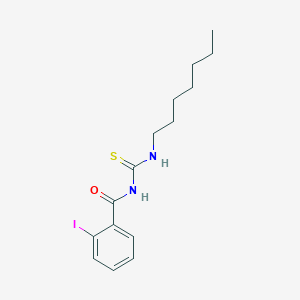
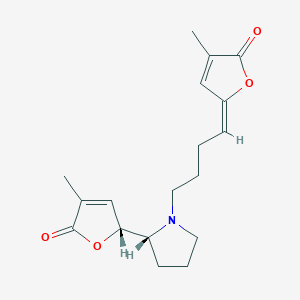
![[4-(1-aminoethyl)phenyl]methanol;hydrochloride](/img/structure/B14801219.png)
